1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one is a chemical compound that features a triazole ring attached to a pyridine ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The triazole and pyridine rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .
Scientific Research Applications
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
- 1-(1H-1,2,4-Triazol-1-yl)pyridin-2-ylmethanone
- 1-(1H-1,2,4-Triazol-1-yl)benzene
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
Uniqueness
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one is unique due to its specific combination of the triazole and pyridine rings with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one (CAS No. 1556926-23-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula: C₉H₈N₄O
Molecular Weight: 188.19 g/mol
IUPAC Name: this compound
Appearance: Powder
Storage Conditions: Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity: Research indicates that compounds with similar triazole structures can induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases . The compound may inhibit tubulin polymerization, thereby disrupting the cell cycle and leading to cell death.
- Antifungal Activity: Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is crucial in treating fungal infections .
Antitumor Activity
A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds that share structural similarities with this compound showed IC₅₀ values indicating effective inhibition of cell growth in HeLa and Jurkat cells .
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
4l | HeLa | 10.5 | Induces apoptosis via caspase activation |
4o | Jurkat | 12.3 | Disrupts tubulin polymerization |
Antifungal Activity
In antifungal studies, derivatives of triazoles have been shown to exhibit potent activity against various fungal strains. The minimum inhibitory concentration (MIC) for related compounds was recorded as low as 0.37 µM against Pichia guilliermondii, highlighting the potential effectiveness of triazole-containing compounds .
Compound | Fungal Strain | MIC (µM) |
---|---|---|
C | Candida krusei | 0.47 |
D | Candida parapsilosis | 0.50 |
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-7(14)9-3-2-8(4-11-9)13-6-10-5-12-13/h2-6H,1H3 |
InChI Key |
AVOXPSBHBQNKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N2C=NC=N2 |
Origin of Product |
United States |
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